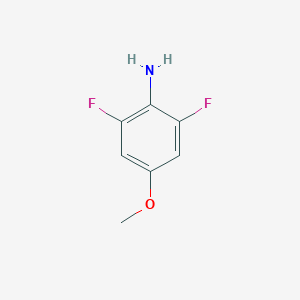

2,6-Difluoro-4-methoxyaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBURSNJKAITGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409270 | |

| Record name | 2,6-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151414-47-0 | |

| Record name | 2,6-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Fluorinated Organic Chemistry

The presence of fluorine atoms at the 2 and 6 positions of the aniline (B41778) ring in 2,6-Difluoro-4-methoxyaniline is of paramount importance. This specific substitution pattern significantly alters the compound's electronic and steric properties, offering distinct advantages in synthetic applications. The electron-withdrawing nature of the fluorine atoms modulates the basicity of the amino group and influences the reactivity of the aromatic ring. ontosight.aiafit.edu

One of the key benefits of the 2,6-difluoro substitution is the enhanced thermal stability and improved solubility in organic solvents that it confers upon the final products. chemimpex.com This is a critical consideration in the formulation and processing of materials. Furthermore, this substitution pattern plays a crucial role in directing the outcomes of chemical reactions, allowing for the efficient creation of complex molecules. chemimpex.com

From a medicinal chemistry perspective, the fluorine atoms can increase the metabolic stability of drug candidates and enhance their binding affinity to biological targets. The ability of the 2,6-difluoro substitution to promote strong noncovalent interactions, such as hydrogen bonds and halogen bonds, is a key factor in the formation of stable drug-protein complexes. researchgate.net

Overview of Research Trajectories for 2,6 Difluoro 4 Methoxyaniline Derivatives

Established Synthetic Pathways to this compound

Strategies Involving Aromatic Amination and Functional Group Interconversions

A primary strategy for synthesizing this compound involves the transformation of functional groups on a pre-existing difluoroaromatic scaffold. imperial.ac.ukscribd.com A common precursor is 2,6-difluoro-4-methoxynitrobenzene, which can be reduced to the target aniline (B41778). liverpool.ac.uk This reduction is a classic example of a functional group interconversion, where a nitro group is converted to an amino group. imperial.ac.ukscribd.com

Another approach starts with p-chlorobenzotrifluoride, which undergoes halogenation and subsequent ammoniation reactions to yield 2,6-dichloro-4-trifluoromethyl-aniline. google.com This highlights the use of amination in the synthesis of halogenated anilines. Furthermore, the synthesis of related fluorinated imines has been achieved through the condensation of fluorinated benzaldehydes with anilines, demonstrating another facet of amine chemistry in this field. mdpi.com

The following table provides a brief overview of common functional group interconversions:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2,6-Difluoro-4-methoxynitrobenzene | Sodium Borohydride | This compound | Reduction |

| p-Chlorobenzotrifluoride | 1. Cl2, Catalyst 2. Ammonia | 2,6-Dichloro-4-trifluoromethyl-aniline | Halogenation, Amination |

| ortho-Fluorobenzaldehyde | para-Fluoroaniline or para-Methoxyaniline | Fluorinated Imines | Condensation |

Routes from Halogenated Benzenes and Subsequent Functionalization

The synthesis of this compound and its analogs often begins with halogenated benzene (B151609) derivatives. These starting materials provide a robust framework for introducing the necessary functional groups. For instance, 4-bromo-2,6-difluoroaniline (B33399) serves as a versatile building block where the bromine atom can participate in palladium-catalyzed coupling reactions, and the amino group can act as a nucleophile. ossila.com

A patented method describes the preparation of 4-(chlorodifluoromethoxy)aniline (B47862) starting from trichloromethoxybenzene. google.com This multi-step synthesis involves selective fluorination, followed by nitration and subsequent hydrogenation of the nitro group to form the final aniline product. google.com This process underscores the importance of controlling regioselectivity during the nitration step to obtain the desired isomer.

The synthesis of 2,6-dichloro-4-trifluoromethyl aniline from p-chlorobenzotrifluoride is another example that starts with a halogenated benzene. google.com The process involves halogenation followed by an ammoniation reaction. google.com

Optimization of Reaction Parameters and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of reagents.

For instance, in the synthesis of fluorinated anilines, controlling the temperature, often between 0 and 5°C, can minimize the formation of side products. Stoichiometric control of fluorinating agents and conducting reactions under an inert atmosphere are also employed to prevent oxidation and improve yields, which can range from 60-85%.

In the context of related syntheses, such as the nitration of 4-fluoro-2-methoxyaniline, studies have shown that the reaction has a weak dependence on temperature. acs.org However, optimizing the equivalents of the nitrating agent, like white fuming nitric acid, is critical. acs.org Continuous flow processing has also been explored to improve scalability and safety in nitration reactions. acs.org

The table below summarizes key optimization parameters for related syntheses:

| Reaction | Key Parameters Optimized | Typical Conditions | Impact |

| Fluorination of Methoxy-aniline Derivatives | Temperature, Stoichiometry of Fluorinating Agent | 0–5°C, Controlled addition of reagent | Minimizes side products, Improves yield (60–85%) |

| Nitration of 4-Fluoro-2-methoxyaniline | Equivalents of Nitrating Agent, Residence Time (in flow) | Optimized equivalents of fuming nitric acid, Controlled flow rate | Maximizes yield of desired isomer acs.org |

| Copper-Catalyzed Amination | Catalyst, Temperature, Solvent | Cu(I) catalysts (e.g., Cu(MeCN)4PF6), 50°C, DCE | Higher yields (up to 80%) epfl.ch |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of specialty chemicals like this compound. colab.wsscispace.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. unsw.edu.auacs.org

A key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic hydrogenation is a more atom-economical method for reducing a nitro group compared to using stoichiometric reducing agents like iron powder. acs.org

Another principle is the use of safer solvents and auxiliaries . unsw.edu.au Research into solvent-free reaction conditions or the use of more environmentally benign solvents is an active area. researchgate.net For instance, mechanochemical synthesis, which involves grinding solid reactants together, can sometimes eliminate the need for solvents altogether. mdpi.com

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. scispace.comacs.org Catalytic reactions reduce the amount of waste generated and can often be more selective. scispace.com For example, developing catalytic methods for amination or fluorination can lead to more sustainable synthetic routes.

Chemo- and Regioselective Considerations in the Synthesis of this compound

Chemo- and regioselectivity are critical challenges in the synthesis of polysubstituted aromatic compounds like this compound. nih.gov

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, during the reduction of a nitro-substituted difluoromethoxybenzene, the reducing agent must selectively reduce the nitro group without affecting the fluoro or methoxy (B1213986) groups. liverpool.ac.uk

Regioselectivity is the control of the position of chemical bond formation. In the synthesis of this compound, the placement of the fluorine atoms at positions 2 and 6, the methoxy group at position 4, and the amino group at position 1 must be precise. This is often achieved by a carefully planned synthetic sequence. For instance, the substitution pattern on the starting material can direct subsequent reactions to specific positions on the aromatic ring. The presence of two fluorine atoms ortho to the amine in this compound influences its reactivity in subsequent coupling reactions. nih.gov

In the synthesis of related substituted pyrimidines, controlling the regioselectivity of substitutions on the pyrimidine (B1678525) ring is crucial and can be determined using advanced analytical techniques like 2D-NOESY NMR. nih.gov

Comparison of Synthetic Approaches for this compound and Analogs

Various synthetic routes to this compound and its analogs exist, each with its own advantages and disadvantages in terms of yield, cost, safety, and environmental impact.

| Synthetic Approach | Starting Material(s) | Key Steps | Advantages | Disadvantages |

| Reduction of Nitro-aromatic | 2,6-Difluoronitrobenzene, Methanol | 1. Nucleophilic Aromatic Substitution 2. Nitro Group Reduction | Established and relatively straightforward. | Use of potentially hazardous reducing agents and solvents. |

| Functionalization of Halogenated Benzenes | Trichloromethoxybenzene | 1. Selective Fluorination 2. Nitration 3. Hydrogenation google.com | Utilizes readily available starting materials. | Multi-step process with potential for isomer formation. |

| Direct Amination | Halogenated Precursors | Ammoniation under pressure google.com | Can be a direct route to the amine. | Often requires harsh conditions (high temperature and pressure). |

| Green Synthetic Approaches | Varies | Catalytic reactions, use of safer solvents colab.wsscispace.com | Reduced environmental impact, improved safety. | May require development of new catalysts and conditions. |

The choice of a particular synthetic approach often depends on the desired scale of production, the availability and cost of starting materials, and the regulatory environment concerning the use of hazardous substances.

Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Methoxyaniline

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2,6-difluoro-4-methoxyaniline is significantly influenced by the electronic properties of the fluorine and methoxy substituents. The two fluorine atoms, being highly electronegative, act as strong electron-withdrawing groups through the inductive effect. This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the methoxy group is an electron-donating group through resonance, which increases the electron density at the ortho and para positions. However, in this compound, the two ortho positions are occupied by fluorine atoms. The interplay of these opposing electronic effects governs the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Reactions of this compound

Due to the strong deactivating effect of the two fluorine atoms, electrophilic aromatic substitution reactions on this compound are generally disfavored. The electron-withdrawing nature of the fluorine atoms significantly lowers the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. While the methoxy group is an activating group, its effect is largely directed to the positions already substituted by fluorine. Any potential electrophilic attack would likely occur at the positions meta to the methoxy group (positions 3 and 5), which are also meta to one of the fluorine atoms and ortho to the other. However, these positions are still significantly deactivated.

In a related compound, 4-methoxyaniline, electrophilic substitution readily occurs at the positions ortho to the amino group (and meta to the methoxy group). smolecule.com For instance, direct iodination of 4-methoxyaniline can be achieved using iodine monochloride or iodine in the presence of an oxidizing agent. smolecule.com However, the presence of two deactivating fluorine atoms in this compound makes such reactions much more challenging.

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Methoxy Groups

The electron-deficient nature of the aromatic ring in this compound, caused by the two fluorine substituents, makes it more susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, and a leaving group is displaced. For this to occur, there must be a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org

In the case of this compound, the fluorine atoms themselves can act as leaving groups. The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

The methoxy group, being electron-donating, would typically disfavor nucleophilic aromatic substitution. However, its position para to the fluorine atoms means it can participate in stabilizing the negative charge of the Meisenheimer complex through resonance, albeit less effectively than a nitro group.

Coupling Reactions Involving this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used methods for creating biaryl linkages. libretexts.org

This compound can potentially participate in Suzuki-Miyaura reactions, although the reactivity can be influenced by the electronic and steric effects of the substituents. The aniline (B41778) group can be converted to a more suitable leaving group, such as a triflate or a halide, to facilitate the oxidative addition step in the catalytic cycle. The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The electron-withdrawing fluorine atoms can influence the rate of oxidative addition. While computational studies on related fluorinated compounds suggest that electron-withdrawing groups can activate the aromatic ring for electrophilic substitution, they deactivate it towards nucleophilic attack. However, in the context of palladium-catalyzed coupling, the electronic properties can affect the energy of the transition state for oxidative addition.

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound Derivatives

| 2,6-Difluoro-4-methoxyphenyl Derivative | Coupling Partner | Catalyst System | Potential Product |

| 2,6-Difluoro-4-methoxy-1-iodobenzene | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-2,6-difluoro-4-methoxyaniline |

| 2,6-Difluoro-4-methoxy-1-bromobenzene | Alkylboronic acid | Pd(dppf)Cl₂, Base | 4-Alkyl-2,6-difluoro-4-methoxyaniline |

| 2,6-Difluoro-4-methoxyphenyl triflate | Vinylboronic acid | Pd₂(dba)₃, Ligand, Base | 4-Vinyl-2,6-difluoro-4-methoxyaniline |

Other Transition Metal-Catalyzed Transformations

Besides palladium, other transition metals like copper and iron can catalyze various transformations involving aniline derivatives. dicp.ac.cn For instance, copper-catalyzed C-N bond formation reactions are well-established.

In a study on the synthesis of 4-aryl-2-quinolinones, a derivative of this compound was used as a starting material in a palladium-catalyzed reaction. nih.gov This suggests that the aniline moiety can be utilized in cyclization reactions to form heterocyclic structures.

Oxidation and Reduction Chemistry of the Aniline Moiety in this compound

The aniline moiety in this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group can be oxidized to various functional groups, such as nitroso, nitro, or even undergo oxidative polymerization. The oxidation potential of anilines is influenced by the substituents on the aromatic ring. rsc.org Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. The presence of two electron-withdrawing fluorine atoms in this compound would be expected to increase its oxidation potential compared to 4-methoxyaniline. A study on fluorinated analogues of paracetamol, which have a similar substitution pattern, showed that they have higher oxidation potentials than the non-fluorinated parent compound. liverpool.ac.uk Common oxidizing agents that can be used for the oxidation of anilines include potassium permanganate (B83412) and chromium trioxide.

Reduction: The aniline group is already in a reduced state. However, if the aniline were first oxidized to a nitro group, this nitro group could then be reduced back to an amine using various reducing agents. Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The fluorine atoms, being highly electronegative, and the methoxy group, an electron-donating group, create a unique electronic environment on the aromatic ring that dictates its behavior in various chemical transformations. Mechanistic investigations, often employing a combination of experimental techniques and computational studies, have provided valuable insights into the pathways of its key reactions.

Electronic Effects on Reactivity:

The two electron-withdrawing fluorine atoms at the ortho positions activate the aromatic ring for electrophilic substitution while deactivating it towards nucleophilic attack. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electron distribution within the molecule. These studies have revealed a reduced electron density at the para-methoxy position, which can influence the regioselectivity of certain reactions. For instance, in Suzuki-Miyaura couplings, this electronic characteristic favors reactions with electron-deficient aryl boronic acids.

Mechanisms of Specific Reactions:

Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. The mechanism of oxidation is dependent on the specific oxidizing agent and reaction conditions employed.

Baeyer-Mills Reaction: The Baeyer-Mills reaction, a condensation reaction between anilines and nitrosoarenes to form azobenzenes, is highly dependent on the electronic properties of the aniline. nih.gov Mechanistic experiments and computational chemistry have been used to investigate the electronic effects governing the outcome of these reactions. nih.gov Calculated oxidation potentials can predict the formation of the desired azobenzene (B91143) versus the undesired azoxybenzene (B3421426) side-product. nih.gov Aryl amines with low calculated oxidation potentials tend to favor the formation of azoxybenzene. nih.gov

Computational Modeling: The oxidation potentials (Eox) of various substituted anilines have been calculated to predict their reactivity in Baeyer-Mills reactions. nih.gov These calculations, often performed using methods like DFT at the B3LYP/6–31+g(d,p) level of theory, provide a quantitative measure of the ease of single electron oxidation. nih.gov

| Substituted Aniline | Calculated Eox (V) | Azobenzene Yield (%) | Azoxybenzene Yield (%) |

| 2,6-Difluoroaniline (B139000) | 1.55 | 12 | ≤5 |

| p-Cyanoaniline | 1.63 | 64 | 7 |

| p-Trifluoromethylaniline | 1.67 | ≥95 | ≤5 |

| o-Nitroaniline | 1.88 | ≤5 | ≤5 |

| p-Nitroaniline | 1.90 | 19 | ≤5 |

Data sourced from computational and experimental studies on Baeyer-Mills reactions. nih.gov

Bromination: The mechanism of bromination of structurally related anilines, such as 4-trifluoromethoxyaniline, has been described. In a system using sodium bromide and hydrogen peroxide, the bromide ion is oxidized by hydrogen peroxide to generate nascent bromine. google.com This highly reactive bromine then participates in an electrophilic aromatic substitution reaction with the aniline derivative to yield the brominated product. google.com The bromide ion generated in this step is then re-oxidized by hydrogen peroxide, allowing for a catalytic cycle. google.com

Spectroscopic and Computational Analysis of Intermediates:

While specific studies on the reaction intermediates of this compound are not extensively detailed in the provided results, general principles from related systems can be inferred. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the characterization of both stable products and transient intermediates.

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms. They can be used to model transition states and reaction intermediates, providing insights into the energy barriers and pathways of a reaction. For example, in the study of related fluorinated amines, computational investigations have been used to explore potential competing reaction pathways, such as radical cyclizations and hydrogen atom transfers, by calculating the energy barriers for each process. nottingham.ac.uk

Advanced Spectroscopic and Computational Characterization of 2,6 Difluoro 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2,6-Difluoro-4-methoxyaniline, providing unambiguous confirmation of its molecular framework.

High-Resolution 1H and 19F NMR Techniques

High-resolution ¹H NMR and ¹⁹F NMR are fundamental in verifying the substitution pattern of the aromatic ring. The ¹H NMR spectrum of this compound is characterized by specific chemical shifts that confirm the placement of the methoxy (B1213986) and amino groups in relation to the fluorine atoms. Similarly, ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms influences the chemical shifts of adjacent protons, providing clear evidence of the 2,6-difluoro substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) |

| Aromatic CH | 6.35 - 6.50 |

| Methoxy (OCH₃) | 3.75 |

| Amino (NH₂) | 3.90 (broad singlet) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

13C NMR and Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC, NOESY)

¹³C NMR spectroscopy complements proton and fluorine NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups and neighboring atoms, with sp² hybridized carbons of the aromatic ring appearing at distinct downfield shifts. libretexts.org

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern. For instance, a NOESY experiment would show correlations between the methoxy protons and the adjacent aromatic protons. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-N | 130-140 |

| C-F | 150-160 (doublet, due to C-F coupling) |

| C-O | 145-155 |

| C-H | 95-105 (triplet, due to C-F coupling) |

| OCH₃ | ~56 |

Note: These are predicted values and can differ from experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound. Techniques such as Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS) are used to generate a molecular ion, the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound (159.13 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high accuracy. Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by analyzing the breakdown products of the molecular ion, which can help to confirm the connectivity of the atoms.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.14 |

| Exact Mass | 159.0496 |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound. A common method involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions and can be used for its identification. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks, the purity of the sample can be accurately determined. HPLC is also invaluable for monitoring the progress of chemical reactions, allowing for the optimization of reaction conditions to maximize yield and minimize impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly if it is volatile or can be converted into a volatile derivative. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. epa.gov This technique is highly sensitive and can be used to identify and quantify even trace amounts of impurities. d-nb.info When analyzing unfamiliar samples, GC-MS is often recommended for the definitive identification of analytes. epa.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Investigation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, stands as a powerful, non-destructive tool for probing the molecular structure of compounds. These methods measure the vibrational modes of a molecule, which are specific to its constituent atoms and the bonds connecting them, thereby offering a unique "molecular fingerprint".

The presence of fluorine atoms introduces C-F stretching vibrations, which are characteristically strong in the infrared spectrum and are anticipated in the 1200-1300 cm⁻¹ region. researchgate.net The methoxy group (-OCH₃) would also exhibit characteristic vibrations, including the C-O-C asymmetric and symmetric stretching modes.

To illustrate the type of data obtained from such analyses, the table below presents typical vibrational frequencies for functional groups present in substituted anilines, as documented in the literature for analogous compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Asymmetric Stretch | 3400 - 3500 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | 3300 - 3400 | FT-IR, FT-Raman |

| C-H Aromatic Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C-F Stretch | 1200 - 1300 | FT-IR |

| C-O-C Asymmetric Stretch | 1230 - 1275 | FT-IR |

| C-O-C Symmetric Stretch | 1020 - 1075 | FT-Raman |

| NH₂ Scissoring | 1590 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

Note: This table is illustrative and based on data for analogous substituted anilines. Specific values for this compound would require experimental measurement.

Computational Chemistry Approaches for this compound

Computational chemistry offers a powerful complement to experimental techniques, providing detailed insights into molecular structure, properties, and behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a highly effective tool for predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules. nih.govnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be used to: researchgate.netresearchgate.net

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict vibrational spectra: Calculating the theoretical FT-IR and FT-Raman spectra. These calculated spectra can be used to aid in the assignment of experimental vibrational bands. nih.govscholarsresearchlibrary.com

Analyze electronic properties: Investigating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These analyses provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.

The following table illustrates the kind of structural parameters that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

| Parameter | Typical Calculated Value |

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C-N-H Bond Angle | ~112° |

| C-C-F Bond Angle | ~120° |

Note: These values are estimations based on DFT calculations of analogous molecules and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. bonvinlab.org For a flexible molecule like this compound, which has rotatable bonds associated with the amine and methoxy groups, MD simulations can provide valuable information about its conformational landscape and dynamic behavior. nih.gov

Key applications of MD simulations for this compound would include:

Conformational Sampling: Identifying the different stable conformations (rotamers) of the molecule and their relative energies. This is crucial for understanding which shapes the molecule is likely to adopt under different conditions.

Solvent Effects: Simulating the behavior of the molecule in different solvents to understand how the environment influences its conformation and dynamics.

Intermolecular Interactions: Studying how this compound might interact with other molecules, which is fundamental to understanding its behavior in larger systems.

The insights gained from MD simulations are critical for a comprehensive understanding of the molecule's behavior in realistic environments, complementing the static picture provided by spectroscopic and quantum chemical calculations.

Applications of 2,6 Difluoro 4 Methoxyaniline in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2,6-Difluoro-4-methoxyaniline serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group, modulate the reactivity of the aromatic ring and the amino group, making it a versatile reagent in various chemical transformations. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions, allowing for the construction of more complex molecular architectures.

The presence of the difluoro substitution pattern can enhance the metabolic stability and binding affinity of the final drug molecule, a desirable property in pharmaceutical development. The compound is often employed in multi-step syntheses to introduce the 2,6-difluoro-4-methoxyphenyl moiety into a target molecule. This strategic incorporation can be a key step in achieving the desired pharmacological profile.

Development of Biologically Active Molecules and Therapeutic Agents

The inherent structural motifs of this compound make it a valuable scaffold for the development of a wide range of biologically active molecules and potential therapeutic agents. Researchers have utilized this compound to synthesize derivatives with diverse pharmacological activities. The specific arrangement of the fluorine and methoxy groups on the aniline (B41778) ring can influence how the resulting molecules interact with biological targets, such as enzymes and receptors.

The development of these molecules often involves modifying the amino group or performing reactions on the aromatic ring to introduce new functional groups and build upon the core structure. This allows for the systematic exploration of structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. This process is fundamental to the optimization of lead compounds in drug discovery.

Case Studies in Drug Discovery and Lead Optimization Involving this compound Derivatives

The utility of this compound is highlighted in several drug discovery programs, where its derivatives have shown promise as potent and selective therapeutic agents.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the fight against Human Immunodeficiency Virus (HIV), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical class of antiretroviral drugs. nih.gov Research has shown that this compound is a key building block in the synthesis of novel diarylpyrimidine (DAPY) NNRTIs. nih.govresearchgate.net These compounds are designed to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.gov

In one study, this compound was reacted with 2-amino-4,6-dichloropyrimidine (B145751) as part of a multi-step synthesis to produce a series of DAPY derivatives. nih.gov Several of these compounds exhibited potent anti-HIV-1 activity, with some showing single-digit nanomolar efficacy against wild-type virus strains and no significant toxicity. nih.govresearchgate.net Specifically, derivatives where the 2,6-difluoro-4-methoxyphenyl group was part of the "A-arm" of the DAPY scaffold demonstrated promising results. researchgate.net

Table 1: Antiviral Activity of Selected Diarylpyrimidine Derivatives

| Compound | Linker | EC50 (nM) against HIV-1 (WT) | CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 35 | O | 2 | >17,000 | 10,850 |

| 37 | NH | 3 | >17,000 | Not specified |

| 13 | CO | 4 | >17,000 | Not specified |

| Etravirine (ETR) | - | - | - | 2,940 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data sourced from a study on substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non-nucleoside reverse transcriptase inhibitors. nih.gov

Tyrosine Kinase Inhibitors and Anti-Cancer Agents

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and differentiation. acs.orgmdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anti-cancer drug development. mdpi.comnih.gov this compound has been utilized as a key intermediate in the synthesis of various tyrosine kinase inhibitors.

Derivatives of this aniline have been incorporated into scaffolds targeting several types of tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3) and others implicated in cancer. rjsvd.comarizona.edu For example, it has been used in the synthesis of compounds that inhibit cyclin-dependent kinases and FLT3, which have shown anti-tumor activity against diffuse large B-cell lymphoma (DLBCL) in preclinical studies. rjsvd.com The substitution pattern of the aniline is believed to contribute to the binding affinity and selectivity of these inhibitors for their target kinases. arizona.edu

Furthermore, research into quinazoline-based anticancer agents has identified 4-anilinoquinazoline (B1210976) derivatives as potent inhibitors of receptor tyrosine kinases like EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.com While not a direct case study, the principles of using substituted anilines in this context are relevant to the potential applications of this compound in this area. The development of such targeted therapies is a significant focus in modern oncology research. mdpi.comexplorationpub.com

Other Pharmacologically Active Derivatives

Beyond NNRTIs and kinase inhibitors, derivatives of this compound have been explored for other pharmacological activities. For instance, it has been used in the synthesis of 4-aryl-2-quinolinones, a class of compounds with known biological activities. nih.gov Although challenges in N-deprotection of the derivative were noted in one study, it highlights the exploration of this building block in creating diverse chemical entities. nih.gov

Additionally, the core structure of this compound has been incorporated into molecules targeting adenosine (B11128) receptors, which are involved in various physiological processes and are potential targets for treating a range of conditions. google.com The versatility of this aniline derivative is also demonstrated by its use in creating piperidine (B6355638) derivatives, which are common structural motifs in many pharmaceuticals. mdpi.com

Applications of 2,6 Difluoro 4 Methoxyaniline in Agrochemical Research

Precursor for Herbicide Development

Substituted anilines are fundamental precursors for several classes of herbicides. 2,6-Difluoro-4-methoxyaniline is particularly relevant in the synthesis of modern synthetic auxin herbicides, specifically those in the 6-aryl-picolinate family. These herbicides are known for their broad-spectrum control of weeds. google.commdpi.com

The general synthesis involves the coupling of a substituted aryl group, derived from an aniline (B41778) like this compound, with a pyridine-based "head." For instance, a common route involves a Suzuki coupling reaction where a boronic acid or boronate ester of the fluorinated methoxyphenyl group is reacted with a 6-chloropicolinate derivative. google.com The presence of the 2,6-difluoro substitution on the aryl ring is critical for the herbicidal activity of the final product.

While specific commercial herbicides using the exact 2,6-difluoro-4-methoxy- substitution are part of proprietary development, the research direction is clear. For example, the development of the herbicide florpyrauxifen (B1531466) has spurred further research into related structures. mdpi.com Scientists have designed and synthesized novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which show potent herbicidal effects, demonstrating the modular nature of using varied aryl precursors in this chemical class. mdpi.comnih.gov Another pre-emergence herbicide, pyroxasulfone, features a 2,6-difluorophenyl group, underscoring the importance of this substitution pattern in achieving potent and stable herbicidal action. nih.gov

Table 1: Role of Substituted Anilines in Herbicide Synthesis This table illustrates the general application of aniline derivatives in the synthesis of modern herbicides, contextualizing the role of this compound.

| Herbicide Class | Aniline Derivative Role | Key Synthetic Reaction | Resulting Structural Moiety | Representative Compounds/Analogs |

| 6-Aryl-picolinates | Precursor to the 'aryl' portion of the molecule. google.com | Suzuki or similar cross-coupling reaction. google.com | Substituted aryl group at the 6-position of the picolinate (B1231196) ring. | Florpyrauxifen, Halauxifen-methyl |

| Isoxazoline Herbicides | Precursor for the substituted phenyl ring. | Multi-step synthesis to form the final heterocyclic structure. | (2,6-difluorophenyl)methoxy group. nih.gov | Pyroxasulfone nih.gov |

| Substituted Diphenylamines | Nucleophilic agent to react with a chlorinated benzene (B151609) ring. nih.gov | Nucleophilic aromatic substitution. | Diphenylamine backbone. | Analogs of Fluazinam nih.gov |

Intermediates in Insecticide Synthesis

The utility of this compound and related fluorinated anilines extends to the synthesis of insecticides. ajrconline.org The aniline functional group provides a convenient handle for building the complex molecular architectures required for insecticidal activity. Pyrazole-based insecticides, a significant class of modern crop protection agents, often incorporate a substituted phenyl ring. dergipark.org.tr

The synthesis of these insecticides can involve the reaction of a substituted aniline with various reagents to form a core heterocyclic structure, such as a pyrazole (B372694). nih.govresearchgate.net For example, N-pyridylpyrazole amides with potent insecticidal activity are synthesized by reacting a pyrazole carboxylic acid chloride with various substituted anilines. nih.gov The specific substituents on the aniline ring are crucial for the compound's efficacy against target pests like the armyworm (Mythimna separata) and mosquito larvae (Culex pipiens pallens). nih.gov

While direct public-domain examples of commercial insecticides synthesized from this compound are limited, the established synthetic routes for compounds like Fipronil and other pyrazole insecticides demonstrate the foundational role of substituted anilines. dergipark.org.tr Similarly, the development of diamide (B1670390) insecticides often involves the condensation of substituted anilines with other chemical moieties to create the final active molecule. mdpi.com The use of 4-(difluoromethoxy)aniline (B1299965) as an intermediate for pyrethroid insecticides further highlights the importance of fluorinated anilines in this sector. google.com

Table 2: Application of Substituted Anilines in Insecticide Synthesis This table shows the established use of aniline derivatives as key intermediates in the creation of various classes of insecticides.

| Insecticide Class | Aniline Derivative Role | Key Synthetic Step | Target Pest Example |

| N-Pyridylpyrazole Amides | Amide bond formation with a pyrazole acid chloride. nih.gov | Acylation | Mythimna separata (Armyworm) nih.gov |

| Phenylpyrazoles | Formation of the N-phenyl pyrazole ring. dergipark.org.tr | Cyclocondensation with a 1,3-difunctional compound. | Various, including termites and fleas. |

| Diamides | Construction of the amide linkage. mdpi.com | Condensation reaction. | Lepidopteran pests. |

| Pyrethroids | Intermediate for core structural components. google.com | Multi-step synthesis. | Broad-spectrum insect pests. |

Structure-Activity Relationship Studies in Agrochemical Derivatives

The specific arrangement of substituents on the this compound molecule is not arbitrary; it is the result of extensive structure-activity relationship (SAR) studies. These studies systematically alter parts of a molecule to determine how the changes affect its biological activity. nih.gov The goal is to optimize properties like target binding, metabolic stability, and transport within the target organism. sci-hub.se

The introduction of fluorine into a potential agrochemical is a key strategy in this optimization process. nih.gov The fluorine atoms at the 2- and 6-positions of the aniline ring have several important effects:

Electronic Effects : Fluorine is the most electronegative element, and its presence significantly alters the electron distribution of the aromatic ring. This can enhance the binding affinity of the molecule to its target enzyme or receptor. nih.govsci-hub.se

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site that is normally vulnerable to metabolic oxidation can block this pathway, increasing the molecule's stability and persistence of action.

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to pass through the waxy cuticles of plants or insects. sci-hub.semdpi.com

Therefore, this compound represents a highly optimized structural motif, providing a foundation upon which chemists can build new, more effective, and selective agrochemicals.

Applications of 2,6 Difluoro 4 Methoxyaniline in Materials Science and Organic Electronics

Utilization in Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

A critical component in both OLEDs and PSCs is the hole-transporting material (HTM), which facilitates the efficient movement of positive charge carriers (holes) to the electrode. The performance of these devices is highly dependent on the properties of the HTM, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and thermal stability. mdpi.com 2,6-Difluoro-4-methoxyaniline serves as a key precursor for synthesizing advanced HTMs designed to replace or outperform expensive and less stable industry standards like Spiro-OMeTAD. rsc.orgnih.gov

Research has focused on designing and synthesizing novel HTMs using aniline (B41778) derivatives. For instance, methoxyaniline-substituted dibenzofuran (B1670420) derivatives have been successfully used as HTMs in PSCs, achieving power conversion efficiencies (PCEs) comparable to those based on Spiro-OMeTAD. rsc.org Similarly, pyrene-based molecules have been investigated as promising hole transporters in OLEDs, demonstrating good efficiency and high luminance. nih.gov While these examples use related methoxyaniline structures, they underscore the principle that modifying aniline-based precursors is a potent strategy for developing new HTMs. The difluoro-substitution in this compound offers a pathway to further refine these properties, enhancing stability and performance.

Table 1: Performance of Selected Hole-Transporting Materials in Perovskite Solar Cells

| HTM | Core Structure | Power Conversion Efficiency (PCE) | Reference Compound | Reference PCE |

|---|---|---|---|---|

| BF-002 | Methoxyaniline-substituted dibenzofuran | 14.20% | Spiro-OMeTAD | Comparable |

| BF-003 | Methoxyaniline-substituted dibenzofuran | 14.07% | Spiro-OMeTAD | Comparable |

| HTM 9 | t-Butyl substituted Carbazole | 17.57% | - | - |

This table presents data for HTMs developed from aniline derivatives and other core structures to illustrate the performance metrics in the field. rsc.orgnih.gov

Design and Synthesis of Advanced Materials with Tailored Electronic Properties

The strategic placement of fluorine and methoxy (B1213986) groups on the aniline ring makes this compound an ideal building block for creating materials with precisely tailored electronic characteristics. sigmaaldrich.com The electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy group allow for the manipulation of the frontier molecular orbitals (HOMO and LUMO) of the final material. This control is fundamental to designing materials for specific functions in electronic devices. acs.org

Molecular engineering strategies often involve combining electron-donating and electron-accepting units within a single molecule to control the intramolecular charge transfer and the energy bandgap. nih.gov By incorporating this compound into larger conjugated systems, chemists can synthesize novel organic semiconductors, dyes, and electrochromic materials. researchgate.networldscientific.com For example, theoretical and experimental studies on donor-acceptor molecules have shown that modifying substituent groups significantly impacts the material's absorption spectrum, energy levels, and charge transport capabilities. acs.orgresearchgate.net

Research into anthracene-based HTMs demonstrates this principle effectively. By computationally designing seven new molecules (AS1-AS7) with an anthracene (B1667546) core and various end-capped acceptor groups, researchers could systematically tune the HOMO-LUMO gap from 3.93 eV in the reference molecule down to 1.46 eV in the most promising new design (AS5). acs.org This tuning is critical for applications in organic solar cells, where matching the material's energy levels with other components is key to high efficiency. acs.org The use of fluorinated aniline derivatives like this compound in such synthetic strategies provides a powerful tool for achieving desired electronic properties.

Table 2: Calculated Electronic Properties of Designed Anthracene-Based Molecules

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Reference (R) | -4.58 | -0.64 | 3.93 |

| AS1 | -4.65 | -2.45 | 2.20 |

| AS2 | -4.63 | -2.75 | 1.89 |

| AS3 | -4.68 | -2.54 | 2.14 |

| AS4 | -4.74 | -2.77 | 1.97 |

| AS5 | -4.74 | -3.28 | 1.46 |

| AS6 | -4.63 | -3.11 | 1.52 |

This table illustrates how molecular design, including the use of functional groups similar to those in this compound, can tailor the electronic properties of advanced materials. acs.org

Integration into Polymer and Coating Technologies

The properties of this compound also lend themselves to the development of advanced polymers and coatings. sigmaaldrich.com When used as a monomer or a functional additive in polymerization reactions, it can impart specific characteristics to the resulting material, such as enhanced thermal stability and resistance to environmental degradation. The presence of fluorine atoms is well-known to increase the robustness and chemical resistance of polymers. researchgate.net

In polymer coating technology, the goal is to alter the surface properties of a substrate to achieve desired performance, such as chemical resistance, barrier properties, or specific electronic functions. researchgate.net Aniline derivatives can be used in the synthesis of conjugated polymers, which are polymers with a backbone of alternating single and double bonds that can conduct electricity. These materials are at the heart of "plastic electronics," finding use in flexible displays, sensors, and electrochromic windows. researchgate.net

The synthesis of hybrid materials containing boron, nitrogen, and carbon is an emerging area where aniline-type precursors are relevant. bath.ac.uk These materials aim to create novel 2D structures with unique electronic properties that bridge the gap between conductive graphene and insulating hexagonal boron nitride. The synthesis of such complex oligomers and polymer networks relies on building blocks that can be precisely assembled, a role for which functionalized anilines are well-suited. bath.ac.uk Furthermore, the compound can be a building block in creating polymer nanostructures that act as nanoreactors for catalysis, where the chemical environment provided by the monomer units enhances reaction rates and selectivity. mdpi.com

Future Research Directions and Emerging Opportunities for 2,6 Difluoro 4 Methoxyaniline

Novel Synthetic Methodologies and Process Intensification

While established methods for synthesizing substituted anilines exist, future research will likely focus on developing more efficient, selective, and scalable routes to 2,6-Difluoro-4-methoxyaniline. A significant opportunity lies in the adoption of continuous flow chemistry. For instance, the successful telescoping of acetylation and nitration steps for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) in a continuous flow system highlights a promising strategy. tudublin.ie This approach not only improves safety and control over reaction exotherms but also facilitates scale-up, with demonstrated throughput increases from 25 mmol/h at the lab scale to 2 mol/h at the pilot scale. tudublin.ie

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex, often requires reactor redesign | Simpler, achieved by longer run times or parallelization |

| Safety | Higher risk with exotherms and hazardous reagents | Improved heat transfer, smaller reaction volumes enhance safety tudublin.ie |

| Efficiency | Can be lower due to batch-to-batch variability | Higher throughput and consistency, potential for telescoping steps tudublin.ie |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

Expanding Scope in Catalysis and Reaction Development

The unique electronic profile of this compound—combining the electron-withdrawing nature of two ortho-fluorine atoms with the electron-donating para-methoxy group—makes it an intriguing scaffold for developing novel ligands and organocatalysts. Substituted anilines are crucial starting materials for a wide range of organic transformations, including the synthesis of heterocycles like quinolines and quinazolinones. sigmaaldrich.commdpi.com

Future research could explore the use of this compound as a precursor to:

Chiral Ligands: For asymmetric catalysis, where the fluorine atoms can influence the steric and electronic environment of a metal center, potentially leading to enhanced enantioselectivity.

Organocatalysts: The aniline (B41778) nitrogen can be incorporated into various organocatalytic frameworks. The compound's specific substitution pattern could be used to fine-tune the acidity, basicity, and nucleophilicity of the resulting catalyst.

Participants in Multicomponent Reactions: Anilines are common components in reactions that build molecular complexity in a single step. mdpi.com Investigating the reactivity of this compound in such reactions could lead to the rapid synthesis of novel compound libraries with potential applications in drug discovery and materials science. The development of new ruthenium-based catalysts for N-arylation, which show broad compatibility with various functional groups, further expands the potential for incorporating this aniline into complex molecules. acs.org

Advanced Functional Material Design and Characterization

The incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their physical and electronic properties. rsc.org this compound is an ideal monomer for creating advanced functional materials, such as high-performance polymers and liquid crystals.

Fluorinated Polyimides: Aromatic diamines are key monomers for synthesizing polyimides, which are known for their exceptional thermal stability and mechanical properties. scielo.brcore.ac.uk Introducing fluorinated monomers like this compound can significantly enhance polymer properties. The introduction of fluorine-containing groups can disrupt chain packing and weaken intermolecular charge-transfer complexes (CTCs), leading to improved optical transparency and solubility. scielo.brnih.gov This makes such polyimides highly promising for applications in flexible electronics and aerospace. scielo.brnih.gov

Organic Electronics: The presence of fluorine atoms tends to lower both the HOMO and LUMO energy levels of organic molecules. rsc.org This property is highly advantageous for creating n-type or ambipolar semiconducting materials used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Furthermore, fluorination can enhance charge carrier mobility and improve resistance to oxidative degradation. nih.govrsc.org Copolymers made with fluorinated anilines have shown distinct electrical conductivity and thermal stability compared to their non-fluorinated counterparts. jmest.org

Liquid Crystals: The rigid core and potential for derivatization make aniline-based structures, such as Schiff bases, suitable for designing liquid crystalline materials. researchgate.net The specific geometry and dipole moment imparted by the difluoro-methoxy substitution pattern could be exploited to create novel liquid crystals with tailored phase behavior and electro-optical properties.

| Property | Anticipated Effect of Incorporation | Relevant Application Area |

|---|---|---|

| Optical Transparency | Increase due to reduced charge-transfer complexes scielo.br | Flexible displays, optical films |

| Solubility | Increase due to larger free volume and weaker packing scielo.br | Solution-processable polymers, coatings |

| Thermal Stability | High, characteristic of aromatic polyimides scielo.brrsc.org | Aerospace, high-temperature electronics |

| Dielectric Constant | Decrease, beneficial for microelectronics | Insulators, printed circuit boards |

| Charge Carrier Mobility | Potential increase due to favorable packing and electronics nih.govrsc.org | Organic electronics (OFETs, OPVs) |

Development as Biological Probes and Imaging Agents

The development of molecular probes for cancer imaging and diagnostics is a rapidly advancing field. nih.gov Activatable probes, which generate a signal in response to specific biological stimuli, are particularly valuable for achieving high signal-to-background ratios. nih.gov The 2,6-difluoro aromatic motif is a key structural component in modern pharmaceuticals and imaging agents.

A significant emerging opportunity for this compound is its use as a scaffold for Positron Emission Tomography (PET) imaging agents. Research has already demonstrated the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, which is a benzamide (B126) derivative incorporating a 2,6-difluoro-phenyl group. core.ac.uk This highlights the value of this substitution pattern in designing molecules that can interact with biological targets.

Future work could focus on:

¹⁸F Radiochemistry: Developing methods to incorporate the positron-emitting isotope Fluorine-18 into the 2,6-difluoro positions of the aniline ring, or derivatives thereof, to create novel PET tracers.

Fluorescent Probes: Using the aniline as a building block for environmentally sensitive or activatable fluorescent dyes. The electron-donating and -withdrawing groups can be used to tune the photophysical properties (e.g., absorption and emission wavelengths) of hemicyanine or other fluorophore families. guidechem.com

Photoacoustic Imaging Agents: Designing targeted contrast agents where the this compound core is functionalized with targeting ligands and photo-absorbing moieties for deep-tissue cancer imaging. soton.ac.uk

Sustainable Synthesis and Industrial Scale-Up Considerations

As the potential applications for this compound expand, the need for sustainable and scalable manufacturing processes becomes critical. Future research in this area should prioritize green chemistry principles and process intensification to ensure economic viability and minimize environmental impact.

Key considerations for industrial scale-up include:

Green Solvents and Catalysts: Moving away from hazardous solvents and reagents towards more environmentally benign alternatives. This includes exploring aqueous reaction media or recoverable catalysts. ambeed.com Microwave-assisted synthesis is another eco-friendly approach that can accelerate reactions and improve yields. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. nih.gov

Process Safety and Intensification: As discussed, shifting from traditional batch reactors to continuous flow systems can mitigate the risks associated with highly exothermic reactions and the handling of hazardous intermediates, which is a crucial step for industrial production. tudublin.ie

Feedstock Availability: Evaluating synthetic pathways based on the cost and availability of starting materials is essential for commercial feasibility. google.com

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound as a pivotal component in the next generation of advanced materials, catalysts, and biomedical tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-methoxyaniline, and how are reaction yields maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorination of 4-methoxyaniline derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) can minimize side products. Reaction yields (60–85%) are optimized via stoichiometric control of fluorinating agents and inert atmospheres to prevent oxidation . HPLC or GC-MS is critical for monitoring intermediate purity .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 60–85% (optimized conditions) | |

| Fluorinating Agents | DAST, Selectfluor |

Q. How is this compound characterized, and what analytical methods validate its purity?

- Methodological Answer : Structural validation employs H/F NMR to confirm fluorine substitution patterns and methoxy group integration. Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (159.13 g/mol). Purity (>97%) is assessed via reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Key Data :

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Weight | 159.13 g/mol | |

| Purity Assessment | HPLC (retention time: 8.2 min) |

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound degrades under light and humidity. Storage in amber vials at –20°C under argon extends stability. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from light .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal reduced electron density at the para-methoxy position, favoring Suzuki-Miyaura couplings with electron-deficient aryl boronic acids .

Key Data :

| Parameter | Computational Finding | Source |

|---|---|---|

| Electron Density | –0.12 e (para-methoxy) | |

| Coupling Efficiency | 70–90% (electron-poor partners) |

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, solvent DMSO concentration). Meta-analysis of IC values requires normalization to control conditions. For example, cytotoxicity studies in HEK293 vs. HeLa cells show 10-fold differences, attributed to membrane permeability variations. Cross-validation using orthogonal assays (e.g., SPR binding vs. functional activity) is recommended .

Q. How can computational modeling predict the metabolic pathways of this compound in drug discovery contexts?

- Methodological Answer : In silico tools like SwissADME predict CYP450-mediated oxidation at the methoxy group (major pathway) and defluorination (minor). MD simulations (AMBER force field) identify steric hindrance from fluorine atoms as a barrier to glucuronidation. Experimental validation via LC-MS/MS in hepatocyte models confirms predicted metabolites .

Q. What experimental designs mitigate toxicity risks during handling of this compound?

- Methodological Answer : Toxicity (H302: harmful if swallowed) mandates fume hood use and PPE (nitrile gloves, lab coats). Acute toxicity studies (OECD 423) in rats show LD > 500 mg/kg. Waste disposal follows EPA guidelines for fluorinated amines, using neutralization with 10% HCl before incineration .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary (38–40°C vs. 42–44°C)?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. DSC analysis at 5°C/min heating rates under nitrogen identifies two endothermic peaks (α and β polymorphs). Recrystallization from hexane/ethyl acetate (9:1) yields the pure α-form (mp 38–40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。